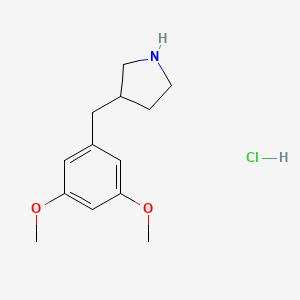![molecular formula C11H6N2O2 B1402819 Pyrrolo[1,2-a]quinazoline-1,5-dione CAS No. 1365963-58-1](/img/structure/B1402819.png)
Pyrrolo[1,2-a]quinazoline-1,5-dione
説明
Pyrrolo[1,2-a]quinazoline-1,5-dione is a type of N-heterocyclic compound . These compounds, such as quinazolinone derivatives, have significant biological activities .
Synthesis Analysis
A green procedure has been developed for the preparation of 3a-methyl-2,3,3a,4-tetrahydrothis compound . This involves a double cyclocondensation cascade using anthranilamide and ethyl levulinate . Various heterogeneous Brønsted acid catalysts were screened, and Amberlyst® 15 was found to be a convenient choice . By applying mechanochemical activation, the necessary time was shortened to three hours compared to the 24 hours needed under conventional conditions to obtain a high yield of the target product .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is a double cyclocondensation cascade . This reaction uses anthranilamide and ethyl levulinate . Various catalysts were used in these cyclocondensations, such as strong bases, strong mineral or weak organic Brønsted acids, sulfonic acids, Lewis acids, and ammonium salts .科学的研究の応用
Antimicrobial and Antioxidant Activities
Pyrrolo[1,2-a]quinazoline derivatives show promise in antimicrobial and antioxidant applications. A study by Kazemi et al. (2016) synthesized 1,5-disubstituted derivatives of pyrrolo[1,2-a]quinazoline, finding that several compounds exhibited in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as significant antioxidant activity (Kazemi et al., 2016).
Luminescence Applications
The electronic and redox properties of pyrrolo[1,2-a]quinazoline derivatives make them suitable for luminescence applications. Acosta et al. (2017) studied novel pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline derivatives and observed remarkable absorption spectra values, indicating potential use in luminescence (Acosta et al., 2017).
Heterocyclic Synthesis
Pyrrolo[1,2-a]quinazoline scaffolds are used in the synthesis of various heterocyclic compounds. Abdelhamid and Afifi (2010) utilized 4-formylantipyrine to synthesize diverse heterocyclic compounds, including pyrrolo[1,2-a]quinazoline, highlighting its utility in heterocyclic synthesis (Abdelhamid & Afifi, 2010).
Green Synthesis Methods
Lu et al. (2014) developed a green synthesis method for pyrrolo[1,2-a]quinazoline-1,5-dione derivatives, using ionic liquids and iodine catalysis. This method offers advantages like high yields, mild conditions, and environmental friendliness (Lu et al., 2014).
Antimalarial Potential
Novel quinazolin-2,4-dione analogs with potential antimalarial properties have been synthesized. Abdelmonsef et al. (2020) conducted in silico docking studies of these compounds, showing high binding affinity against Plasmodium falciparum, indicating potential in antimalarial research (Abdelmonsef et al., 2020).
Polymer Semiconductors
The pyrrolo[1,2-a]quinazoline structure is explored in the development of polymer semiconductors. Quinn et al. (2015) utilized Pyrimido[4,5-g]quinazoline-4,9-dione in copolymers for organic thin-film transistors, showing sensitivity to acids and hole transport performance, suggesting applications in bio- and chemo-sensors (Quinn et al., 2015).
Bioactive Scaffolds
Pyrrolo[1,2-a]quinazolines are recognized as bioactive scaffolds. Dumitrascu et al. (2019) reviewed the synthesis and biological properties of compounds containing this scaffold, noting its significance in developing biologically active molecules, catalysts, and fluorescent compounds (Dumitrascu et al., 2019).
Synthesis of Fused Quinazolinones
Kamal et al. (2006) developed an efficient method for synthesizing fused [2,1-b]quinazolinones using polymer-supported reagents. This synthesis has applications in creating optically active compounds like vasicinone (Kamal et al., 2006).
作用機序
Target of Action
It is known that n-heterocyclic compounds, such as quinazolinone derivatives, have significant biological activities
Mode of Action
It is synthesized through a double cyclocondensation cascade using anthranilamide and ethyl levulinate . The interaction of Pyrrolo[1,2-a]quinazoline-1,5-dione with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that quinazolinone derivatives, which are similar to this compound, have significant biological activities
Action Environment
It is known that the demand for environmentally benign, sustainable processes increases the application of compounds from renewable sources
生化学分析
Biochemical Properties
Pyrrolo[1,2-a]quinazoline-1,5-dione plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with Brønsted acid catalysts, such as Amberlyst® 15, which facilitates its synthesis through a double cyclocondensation cascade . This interaction is essential for the compound’s stability and reactivity in biochemical processes. Additionally, this compound has shown potential in inhibiting certain enzymes, which could be beneficial in therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been reported to exhibit significant anti-proliferative activity against several cancer cell lines, indicating its potential as an anticancer agent . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the viability of MCF-7 cells, a breast cancer cell line, by interfering with their metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s structure allows it to participate in cyclocondensation reactions, which are crucial for its biological activity . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including the presence of catalysts and environmental conditions. Studies have shown that the use of Amberlyst® 15 as a catalyst can significantly enhance the stability and yield of this compound . Long-term effects on cellular function have also been observed, with the compound maintaining its biological activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic benefits, such as anticancer activity, without significant adverse effects . At higher doses, toxic effects may be observed, including damage to vital organs and disruption of normal metabolic processes . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s metabolism involves cyclocondensation reactions facilitated by Brønsted acid catalysts . These reactions are crucial for the compound’s biological activity and stability. Additionally, this compound can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions are essential for the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that this compound reaches its site of action, where it can exert its biological effects .
特性
IUPAC Name |
pyrrolo[1,2-a]quinazoline-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c14-10-6-5-9-12-11(15)7-3-1-2-4-8(7)13(9)10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZWJRQSHRKMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C3N2C(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using mechanochemical activation in the synthesis of Pyrrolo[1,2-a]quinazoline-1,5-dione?
A1: Mechanochemical activation offers a significantly faster and more environmentally friendly approach to synthesizing this compound. A study demonstrated that utilizing mechanochemical methods reduced the reaction time from 24 hours to a mere 3 hours while maintaining a high yield of the target compound. [] This highlights the potential of mechanochemistry for greener and more efficient synthesis of this important class of compounds.
Q2: What is the role of heterogeneous Brønsted acid catalysts in the synthesis of this compound?
A2: Heterogeneous Brønsted acid catalysts play a crucial role in facilitating the double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate, ultimately leading to the formation of this compound. [] Among the various catalysts screened, Amberlyst® 15 proved to be a highly effective choice for this transformation.
Q3: Can this compound be further modified to create new heterocyclic compounds?
A3: Yes, this compound can be used as a building block for synthesizing more complex heterocyclic systems. For example, reacting it with hydrazine, methylhydrazine, or phenylhydrazine can yield various heterocyclic steroidal molecules. [] This demonstrates the versatility of this scaffold in accessing diverse chemical structures with potential biological activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


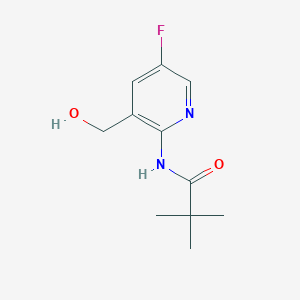
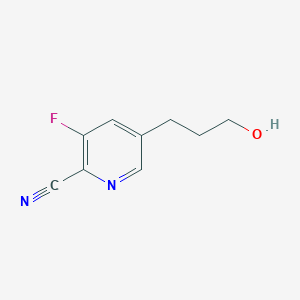
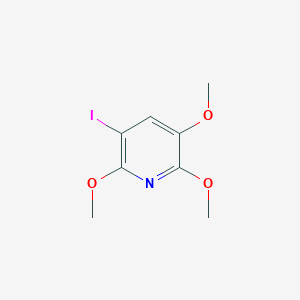
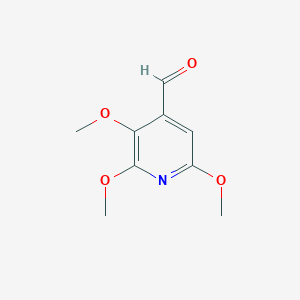
![4,5-Dichloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1402743.png)
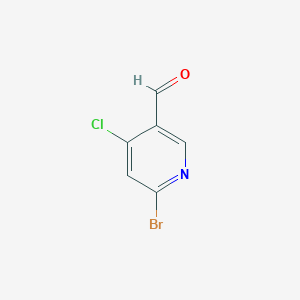
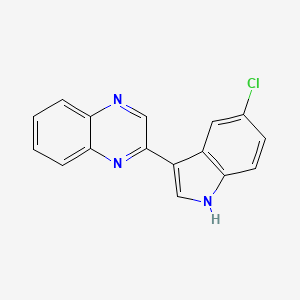
![9-Chloro-5-isobutyl-1,2,3,4,5,6-hexahydro-azepino[4,5-b]indole](/img/structure/B1402749.png)
![2-Amino-5,7a-dihydrobenzo[d]-thiazol-4(3aH)-one](/img/structure/B1402750.png)
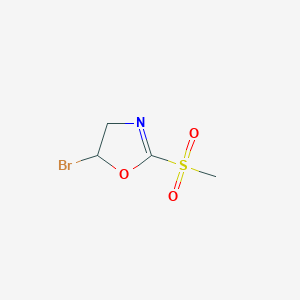
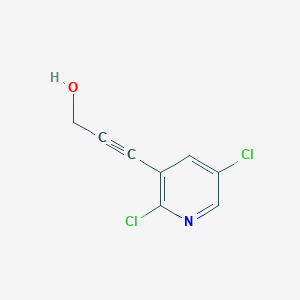
![5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1402754.png)
![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1402755.png)
